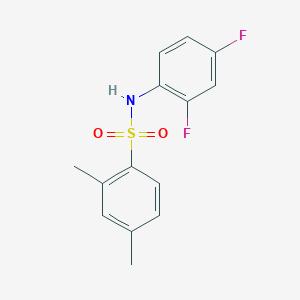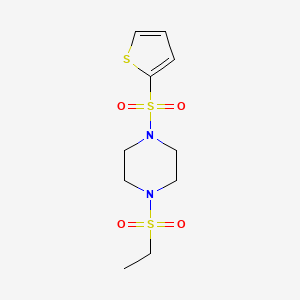
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide, also known as GW 501516 or Endurobol, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have a wide range of biological effects. In
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological effects, including increasing endurance, reducing inflammation, improving lipid metabolism, and promoting muscle growth. It has also been studied for its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes.
作用机制
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516 works by activating the PPARδ receptor, which is found in many different tissues throughout the body. Activation of the PPARδ receptor leads to increased expression of genes involved in energy metabolism, such as those involved in fatty acid oxidation and glucose uptake. This leads to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and reduce fatigue in animal models, as well as improve lipid metabolism and reduce inflammation. It has also been shown to promote muscle growth and improve insulin sensitivity in animal models.
实验室实验的优点和局限性
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516 has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to produce consistent results across different animal models. However, it also has several limitations, including its relatively high cost and the need for specialized equipment and expertise to handle the compound safely.
未来方向
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516. One area of interest is its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential applications in improving athletic performance, particularly in endurance sports. Finally, there is interest in developing new PPARδ agonists with improved efficacy and safety profiles.
合成方法
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516 was first synthesized in the late 1990s by a team of researchers at GlaxoSmithKline. The synthesis method involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride, which is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then cyclized using trifluoroacetic acid to form the indene ring system, followed by reduction of the double bond using palladium on carbon and hydrogen gas to yield the final product.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-5-2-3-6-15(13)12-18(20)19-17-10-9-14-7-4-8-16(14)11-17/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTABBBRFJTLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5466810.png)
![N-(tert-butyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5466812.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5466818.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5466825.png)
![N-(2-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5466826.png)
![(3S*,4R*)-1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5466864.png)
![5-({4-[(4-allylpiperazin-1-yl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B5466865.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5466869.png)

![N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5466876.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropylisoxazole-5-carboxamide](/img/structure/B5466879.png)
![isopropyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5466886.png)